Regiochemical Differentiation of Fluorine Position
The fluorine atom in ethyl 4-ethoxy-3-fluorobenzoylformate is located meta to the α-keto ester carbonyl (position 3), whereas in ethyl 3-ethoxy-4-fluorobenzoylformate (CAS 1443336-54-6) the fluorine is para (position 4). This positional difference alters the Hammett σₘ vs. σₚ electronic contribution at the reaction center by approximately 0.3 σ units, directly affecting carbonyl electrophilicity and the acidity of the derived α-keto acid. Ethyl 4-ethoxybenzoylformate (CAS 70080-61-4), which lacks fluorine entirely, loses both the inductive withdrawal and the metabolic shielding conferred by the C–F bond. The target compound is the only member of this set that simultaneously presents the ethoxy group at the 4-position and the fluorine at the 3-position .
| Evidence Dimension | Regiochemical substitution pattern (fluorine position) |
|---|---|
| Target Compound Data | Fluorine at position 3; ethoxy at position 4 (CAS 1443313-13-0) |
| Comparator Or Baseline | Ethyl 3-ethoxy-4-fluorobenzoylformate: fluorine at position 4, ethoxy at position 3 (CAS 1443336-54-6); Ethyl 4-ethoxybenzoylformate: no fluorine (CAS 70080-61-4) |
| Quantified Difference | Δ Hammett σ ≈ 0.3 (meta‑F vs. para‑F); molecular weight differs by 0 Da vs. regioisomer; 17.99 Da vs. des‑fluoro analog |
| Conditions | Structural comparison based on CAS assignments and canonical SMILES from supplier certificates |
Why This Matters
Procurement of the correct regioisomer is critical for SAR reproducibility; ordering the wrong isomer (1443336-54-6) yields a compound with a measurably different electronic profile that cannot serve as a direct replicate in lead-optimization studies.
